molecular formula C11H9ClF3N5O2 B2666062 1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 1181492-17-0

1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2666062
CAS No.: 1181492-17-0
M. Wt: 335.67
InChI Key: HAGDKCNLFGMASG-UHFFFAOYSA-N
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Description

  • The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Chloropyridazine Ring Formation:

    • The chloropyridazine ring is synthesized separately, often starting from chlorinated pyridazine derivatives, which are then coupled with the pyrazole intermediate through cross-coupling reactions such as Suzuki or Stille coupling.
  • Carboxamide Formation:

    • The final step involves the formation of the carboxamide group by reacting the intermediate with methoxyamine and methylating agents under controlled conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques like recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazole Ring:

      • Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization reactions with diketones or β-keto esters under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.

      Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

      Substitution: The chloropyridazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

      Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

      Substitution: Amines, thiols, under reflux conditions with appropriate solvents like ethanol or DMF.

    Major Products:

      Oxidation: Hydroxylated derivatives.

      Reduction: Amino derivatives.

      Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

      Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

      Agrochemicals: The compound is investigated for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

      Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

      Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

      Pathways Involved: It can modulate signaling pathways such as NF-κB, MAPK, or PI3K/Akt, leading to anti-inflammatory or anti-cancer effects.

    Comparison with Similar Compounds

      1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the methoxy and methyl groups on the carboxamide.

      1-(6-Chloropyridazin-3-yl)piperidin-4-ol: Contains a piperidine ring instead of the pyrazole ring.

    Uniqueness: 1-(6-Chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its combination of a trifluoromethyl group, a chloropyridazine ring, and a methoxy-methyl carboxamide moiety, which collectively contribute to its distinct chemical and biological properties.

    Properties

    IUPAC Name

    1-(6-chloropyridazin-3-yl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H9ClF3N5O2/c1-19(22-2)10(21)6-5-16-20(9(6)11(13,14)15)8-4-3-7(12)17-18-8/h3-5H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HAGDKCNLFGMASG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)C(F)(F)F)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H9ClF3N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    335.67 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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